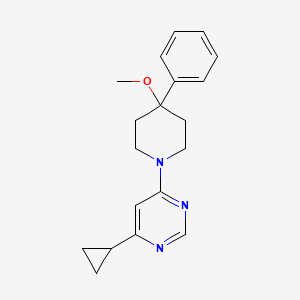
4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is commonly referred to as CPP or CPP-115 and is a potent and selective inhibitor of the enzyme, GABA aminotransferase (GABA-AT). This enzyme plays a crucial role in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA), which is responsible for the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 results in increased levels of GABA in the brain, leading to a range of physiological effects.
Mécanisme D'action
The primary mechanism of action of CPP-115 is the inhibition of 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine. This enzyme is responsible for the breakdown of GABA in the brain, leading to a decrease in GABA levels. By inhibiting 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine, CPP-115 increases GABA levels, resulting in an increase in inhibitory neurotransmission. This leads to a range of physiological effects, including anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and physiological effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This results in a range of physiological effects, including anticonvulsant, anxiolytic, and analgesic effects. Additionally, CPP-115 has been shown to reduce cocaine self-administration in rats and can also attenuate cocaine-induced reinstatement of drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages as a research tool. It is a potent and selective inhibitor of 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine, making it a valuable tool for investigating the role of GABA in various physiological processes. Additionally, CPP-115 has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, there are also limitations to the use of CPP-115 in lab experiments. It has been shown to have off-target effects, particularly at high concentrations. Additionally, the long-term effects of CPP-115 on GABA metabolism and neuronal function are not well understood.
Orientations Futures
There are several future directions for research involving CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders. Studies are ongoing to investigate the efficacy of CPP-115 in the treatment of addiction, particularly cocaine addiction. Additionally, there is interest in investigating the long-term effects of CPP-115 on GABA metabolism and neuronal function. Further research is necessary to fully understand the potential of CPP-115 as a therapeutic agent.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step synthetic approach. The first step involves the reaction of 4-cyclopropyl-2-fluoro-5-nitropyrimidine with 4-methoxy-4-phenylpiperidine in the presence of a base such as potassium carbonate. This results in the formation of 4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine intermediate. The intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models. Additionally, CPP-115 has been investigated for its potential in the treatment of addiction, particularly cocaine addiction. Studies have shown that CPP-115 can reduce cocaine self-administration in rats and can also attenuate cocaine-induced reinstatement of drug-seeking behavior.
Propriétés
IUPAC Name |
4-cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-23-19(16-5-3-2-4-6-16)9-11-22(12-10-19)18-13-17(15-7-8-15)20-14-21-18/h2-6,13-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVVRNDPZOQOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C2=NC=NC(=C2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-(4-methoxy-4-phenylpiperidin-1-YL)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

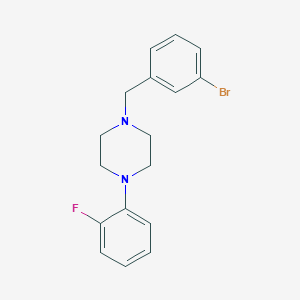
![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)
![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5686528.png)
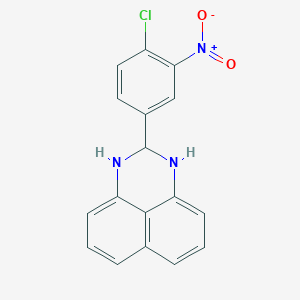
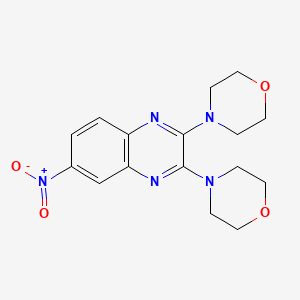
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)
![N-[4-(acetylamino)phenyl]-2-butenamide](/img/structure/B5686550.png)
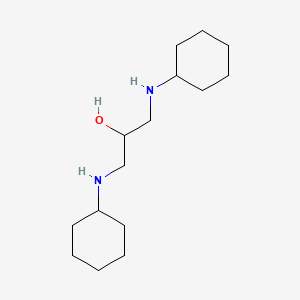
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)